![molecular formula C16H16O B1490623 2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde CAS No. 1536376-56-3](/img/structure/B1490623.png)
2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde
Overview
Description
2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde (2,5-DMPPA) is an important synthetic intermediate in the pharmaceutical and agrochemical industries. It is a versatile molecule that can be used as a starting material in the synthesis of a wide variety of compounds. It is also used as a reagent in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. In addition, 2,5-DMPPA has been found to have a variety of biochemical and physiological effects that make it of interest to scientists and researchers.
Scientific Research Applications
Catalysis and Organic Synthesis
One significant application of phenylacetaldehyde derivatives is in catalysis and organic synthesis. For instance, the selective dimerization of phenylacetaldehyde to 2,4-diphenylbutanal catalyzed by novel dirhodium complexes illustrates an innovative approach to organic synthesis using metal-catalyzed reactions. This process not only highlights the utility of phenylacetaldehyde derivatives in synthesizing complex organic molecules but also demonstrates the potential for developing new catalytic methods for organic transformations (Fontaine et al., 1995).
Polymer Science
In polymer science, the oxidative polymerization of dimethylphenols, closely related to 2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde, has been explored for creating novel polymeric materials. For example, the regio-controlled oxidative coupling polymerization of 2,5-dimethylphenol demonstrates the potential of these compounds in synthesizing high molecular weight polymers with distinct properties, such as semicrystalline polymers with high degrees of crystallization. This research opens up possibilities for developing new materials with specific thermal and mechanical properties (Shibasaki et al., 2007).
Luminescence Sensing
Phenylacetaldehyde derivatives have also found applications in the development of luminescence sensors. The study on lanthanide-organic frameworks based on dimethylphenyl imidazole dicarboxylates for luminescence sensing of benzaldehyde derivatives highlights the potential of these compounds in detecting specific chemicals through fluorescence. This research is crucial for developing sensitive and selective sensors for environmental monitoring, biological research, and industrial applications (Shi et al., 2015).
Photoreleasable Protecting Groups
Another interesting application is the use of dimethylphenacyl chromophore as a photoreleasable protecting group for carboxylic acids. This innovation demonstrates the utility of 2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde derivatives in photochemistry, enabling the development of novel strategies for the controlled release of active compounds in a variety of chemical and biological contexts (Klan et al., 2000).
properties
IUPAC Name |
2-(2,5-dimethylphenyl)-2-phenylacetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-12-8-9-13(2)15(10-12)16(11-17)14-6-4-3-5-7-14/h3-11,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYHSGHCUCIZAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)-2-phenylacetaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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